Cas no 1311316-22-9 (ethyl 2-(2-chloropropanamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate)
ethyl 2-(2-chloropropanamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- ethyl 2-(2-chloropropanamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate
- ethyl 2-(2-chloropropanoylamino)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate
- Z248487116
- ethyl2-(2-chloropropanamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate
- 3-Thiophenecarboxylic acid, 2-[(2-chloro-1-oxopropyl)amino]-4-methyl-5-[(methylamino)carbonyl]-, ethyl ester
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- MDL: MFCD18483127
- Inchi: 1S/C13H17ClN2O4S/c1-5-20-13(19)8-6(2)9(11(18)15-4)21-12(8)16-10(17)7(3)14/h7H,5H2,1-4H3,(H,15,18)(H,16,17)
- InChI Key: OXDCRYUJRMECCU-UHFFFAOYSA-N
- SMILES: ClC(C)C(NC1=C(C(=O)OCC)C(C)=C(C(NC)=O)S1)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 421
- XLogP3: 2.9
- Topological Polar Surface Area: 113
ethyl 2-(2-chloropropanamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM476641-250mg |
ethyl 2-(2-chloropropanamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate |
1311316-22-9 | 95%+ | 250mg |
$*** | 2023-03-29 | |
| Chemenu | CM476641-500mg |
ethyl 2-(2-chloropropanamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate |
1311316-22-9 | 95%+ | 500mg |
$*** | 2023-03-29 | |
| Chemenu | CM476641-1g |
ethyl 2-(2-chloropropanamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate |
1311316-22-9 | 95%+ | 1g |
$*** | 2023-03-29 | |
| Enamine | EN300-28000-0.05g |
ethyl 2-(2-chloropropanamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate |
1311316-22-9 | 95% | 0.05g |
$65.0 | 2023-09-09 | |
| Enamine | EN300-28000-0.1g |
ethyl 2-(2-chloropropanamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate |
1311316-22-9 | 95% | 0.1g |
$96.0 | 2023-09-09 | |
| Enamine | EN300-28000-0.25g |
ethyl 2-(2-chloropropanamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate |
1311316-22-9 | 95% | 0.25g |
$136.0 | 2023-09-09 | |
| Enamine | EN300-28000-0.5g |
ethyl 2-(2-chloropropanamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate |
1311316-22-9 | 95% | 0.5g |
$256.0 | 2023-09-09 | |
| Enamine | EN300-28000-1.0g |
ethyl 2-(2-chloropropanamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate |
1311316-22-9 | 95% | 1g |
$355.0 | 2023-05-04 | |
| Enamine | EN300-28000-2.5g |
ethyl 2-(2-chloropropanamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate |
1311316-22-9 | 95% | 2.5g |
$697.0 | 2023-09-09 | |
| Enamine | EN300-28000-5.0g |
ethyl 2-(2-chloropropanamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate |
1311316-22-9 | 95% | 5g |
$1033.0 | 2023-05-04 |
ethyl 2-(2-chloropropanamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on ethyl 2-(2-chloropropanamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate
Professional Introduction to Ethyl 2-(2-chloropropanamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate (CAS No. 1311316-22-9)
Ethyl 2-(2-chloropropanamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate, a compound with the CAS number 1311316-22-9, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their potential applications in medicinal chemistry and drug development. The structural complexity of this molecule, featuring a thiophene core appended with various functional groups, makes it a promising candidate for further exploration in synthetic organic chemistry and pharmacological research.
The molecular structure of Ethyl 2-(2-chloropropanamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate incorporates several key functional groups that contribute to its unique chemical properties. The presence of an amide linkage at the 2-position, a chloro-substituent on the propanamido moiety, and carbamoyl groups at the 5-position introduces a rich array of reactivity that can be exploited for further derivatization. Additionally, the thiophene ring itself is a well-known scaffold in medicinal chemistry, known for its ability to interact with biological targets and exhibit various pharmacological activities.
Recent research in the field of heterocyclic chemistry has highlighted the importance of thiophene derivatives in the development of new therapeutic agents. Studies have demonstrated that modifications on the thiophene ring can significantly alter the biological activity of these compounds. For instance, the introduction of electron-withdrawing or electron-donating groups can fine-tune the electronic properties of the molecule, thereby influencing its interactions with biological targets. In this context, Ethyl 2-(2-chloropropanamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate emerges as a versatile building block for designing novel pharmacophores.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to achieve high yields and purity. The key steps typically include condensation reactions, cyclization processes, and functional group transformations. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenations, have been employed to construct the desired molecular framework efficiently. The use of these modern techniques not only enhances the synthetic route but also allows for greater control over the stereochemistry of the product.
The pharmacological potential of Ethyl 2-(2-chloropropanamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate has been explored in several preclinical studies. Researchers have investigated its interactions with various biological targets, including enzymes and receptors involved in inflammatory pathways. Preliminary findings suggest that this compound exhibits promising anti-inflammatory properties, making it a potential lead compound for developing new treatments for chronic inflammatory diseases. Furthermore, its structural features may also contribute to its ability to modulate other signaling pathways relevant to metabolic disorders and neurodegenerative diseases.
In conclusion, Ethyl 2-(2-chloropropanamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate (CAS No. 1311316-22-9) represents a significant contribution to the field of pharmaceutical chemistry. Its complex structure and diverse functional groups make it a valuable tool for synthetic chemists and pharmacologists alike. As research continues to uncover new applications for this compound, it is likely to play an important role in the development of next-generation therapeutic agents.
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